Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride is a chemical compound with the molecular formula C9H15Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and ethylamine as the primary starting materials.
Alkylation Reaction: Pyridine undergoes an alkylation reaction with ethylamine in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form Ethyl[1-(pyridin-3-yl)ethyl]amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride can be compared with other similar compounds, such as:
1-(3-Pyridyl)ethylamine: A simpler analog without the ethyl group.
3-(Ethylamino)pyridine: Another derivative with different substitution patterns.
N-Ethylpyridinium chloride: A quaternary ammonium salt with different properties.
Properties
Molecular Formula |
C9H16Cl2N2 |
---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
N-ethyl-1-pyridin-3-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-3-11-8(2)9-5-4-6-10-7-9;;/h4-8,11H,3H2,1-2H3;2*1H |
InChI Key |
GYWUYOYTXUELQB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=CN=CC=C1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.